molecular formula C22H16F3N3O B2971028 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 392704-08-4

2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

Cat. No. B2971028
CAS RN: 392704-08-4
M. Wt: 395.385
InChI Key: JIYHQTLSCFCJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one, also known as ANI-7, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ANI-7 belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to inhibit the activity of the protein kinase CK2, which is known to play a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to have anti-inflammatory and analgesic effects. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has also been shown to have neuroprotective effects, and it has been suggested that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is its high potency and selectivity, which makes it a valuable tool for studying the role of CK2 in cell signaling and disease. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has also been shown to be stable in vitro and in vivo, which makes it a suitable candidate for drug development. However, one of the limitations of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one. One area of interest is the development of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of CK2 in other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further research on the safety and toxicity of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one and its derivatives, in order to evaluate their potential for clinical use.

Synthesis Methods

The synthesis of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one involves the reaction of 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one with aniline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by column chromatography to obtain pure 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one.

Scientific Research Applications

2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is in the field of cancer research. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has also been shown to sensitize cancer cells to chemotherapy drugs, thereby enhancing their effectiveness.

properties

IUPAC Name

2-(anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O/c23-22(24,25)15-7-6-10-17(13-15)28-20(14-26-16-8-2-1-3-9-16)27-19-12-5-4-11-18(19)21(28)29/h1-13,26H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYHQTLSCFCJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

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